molecular formula C10H10F3NO2 B1380706 2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 1484235-53-1

2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid

Cat. No.: B1380706
CAS No.: 1484235-53-1
M. Wt: 233.19 g/mol
InChI Key: IILJQCOTHQCJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Formation of Various Derivatives : The compound reacts with nucleophiles to form acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, such as 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones (Sokolov & Aksinenko, 2010).
  • Luminescent Property Study : Used in synthesizing novel macrocyclic co-crystals with luminescent properties, which have potential applications in crystal engineering (Li et al., 2015).

Crystallography and Structural Analysis

  • Hydrogen Bonding Studies : This compound has been synthesized for the study of hydrogen bonding in specific acids, demonstrated through NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).

Polymer Chemistry

  • Protecting Group for Carboxylic Acids : Demonstrated as a good protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically or thermally (Elladiou & Patrickios, 2012).

Organic Synthesis

  • Synthesis of Key Intermediates : Used as an intermediate in the synthesis of various organic compounds, including COMT inhibitors (Kiss et al., 2008).

Catalysis

  • Catalytic Applications : Involved in the synthesis of N-heterocyclic carbene-PdCl complexes, showing catalytic activities for arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).

Properties

IUPAC Name

2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILJQCOTHQCJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.